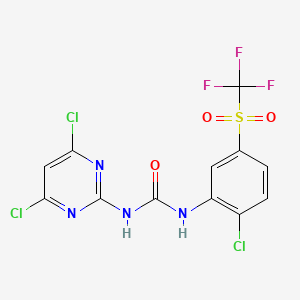
1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea is a useful research compound. Its molecular formula is C12H6Cl3F3N4O3S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Degradation and Environmental Impact
Studies have investigated the degradation of similar sulfonylurea herbicides in soil and their side effects. For instance, the degradation of triasulfuron and rimsulfuron in sandy loam soil showed that biological processes play a significant role in the soil degradation of these herbicides. These studies found that at agricultural practice concentrations, these sulfonylureas likely have no effects on soil microbial activities, indicating their environmental compatibility (Dinelli, Vicari, & Accinelli, 1998). Additionally, Aspergillus niger has been shown to degrade chlorimuron-ethyl, a similar sulfonylurea herbicide, highlighting microbial roles in mitigating potential environmental impacts (Sharma, Banerjee, & Choudhury, 2012).
Synthesis and Biological Activity
Research on the synthesis of derivatives and evaluation of their antioxidant activity sheds light on potential pharmaceutical applications. For example, the synthesis of certain pyrimidinone derivatives and their screening for antioxidant activity indicate the chemical versatility and potential for developing new therapeutic agents (George, Sabitha, Kumar, & Ravi, 2010). Furthermore, the synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety demonstrate the compound's utility in creating effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethylsulfonyl)phenyl]-3-(4,6-dichloropyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N4O3S/c13-6-2-1-5(26(24,25)12(16,17)18)3-7(6)19-11(23)22-10-20-8(14)4-9(15)21-10/h1-4H,(H2,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBMOGQJDUADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)NC(=O)NC2=NC(=CC(=N2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

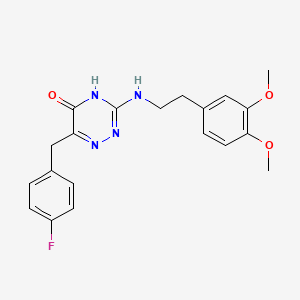
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)
![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

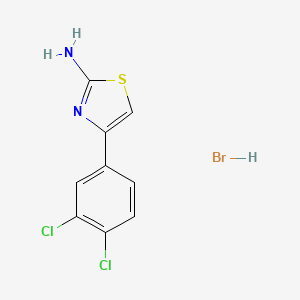
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)
![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)
![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)
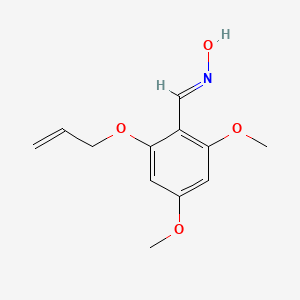
![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)

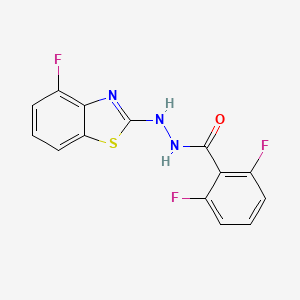
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2367244.png)
